While the provided literature lacks specific details regarding the molecular structure analysis of (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone, several studies present valuable information about similar compounds containing the relevant heterocycles. For example, the crystal structure of 2-(5-chloromethyl-1,2,4-oxadiazol-3-yl)pyridine reveals a dihedral angle of 12.26(2)° between the oxadiazole ring and the pyridine ring. [] This information, alongside data from other studies investigating similar structures, could be beneficial for predicting the conformational preferences of the title compound. Further structural analysis, potentially using techniques like X-ray crystallography or computational modeling, could provide a more comprehensive understanding of its three-dimensional arrangement and potential interactions.
Compound Description: This compound (Zinc ID 000002613203) was investigated as a potential antiviral treatment candidate for COVID-19. Molecular docking studies suggested a strong binding affinity to several COVID-19-related proteins, including 4OW0, 6lu7, 1O86, and 2GTB [].
Compound Description: This compound was the subject of a study to determine the isotonicity of its 1% aqueous solution for parenteral use []. The research focused on establishing the appropriate sodium chloride concentration for an isotonic solution.
Compound Description: This compound demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test, exhibiting an ED50 value of 6.20 mg/kg (oral/rat) []. Notably, it displayed a higher protective index (PI) compared to the reference drug phenytoin, indicating a wider therapeutic window.
Compound Description: This compound exhibited promising anticancer activity against the breast cancer cell line MCF7 []. Its potency was comparable to the standard drug 5-fluorouracil.
Compound Description: This compound is a selective COX-2 inhibitor, with its crystal structure revealing a supramolecular self-assembly stabilized by hydrogen bonds, chalcogen bonds, and unorthodox nonbonded contacts [].
Compound Description: MRK-016 is a pyrazolotriazine derivative exhibiting high affinity for the benzodiazepine binding site of GABAA receptors []. It acts as an inverse agonist selective for the α5 subtype and demonstrates cognitive-enhancing effects in preclinical models.
Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. Preclinical studies demonstrated its antipsychotic-like and procognitive activities.
Compound Description: This compound was synthesized through a novel method involving thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI) [].
Compound Description: This compound possesses new crystalline forms with potential applications in treating diseases associated with premature termination codons []. These forms exhibit non-absorbent properties, potentially enhancing their therapeutic utility.
Compound Description: Compound 13j exhibits potent and selective inhibition of the I(Kur) current []. Its development addressed the metabolic liabilities observed in earlier dihydropyrazolopyrimidine analogs.
Compound Description: A series of these derivatives was synthesized and evaluated for their anticancer and antimicrobial activities []. Certain derivatives, such as 9j and 9n, exhibited potent cytotoxicity against the MCF-7 cell line.
Compound Description: This compound, characterized by X-ray crystallography, is part of a series of 2,4-dihydro-[1,2,4]-triazol-3-one derivatives synthesized and characterized using various spectroscopic techniques [].
Compound Description: This compound, structurally characterized by X-ray diffraction, showed moderate anthelmintic activity but weak antibacterial activity in in vitro assays [].
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Compound Description: These compounds are boronic acid ester intermediates containing benzene rings, synthesized via a three-step substitution reaction. Their structures were confirmed by spectroscopic analyses and X-ray diffraction, with DFT calculations showing consistency between the optimized structures and crystal structures [].
Compound Description: This compound acts as a tridentate ligand, forming iron(II) and nickel(II) bis(ligand) complexes. The iron(II) complex exhibits a spin transition above room temperature [].
Compound Description: This compound exhibits potent antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays []. Docking studies suggest it might target tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential target for novel antibiotics.
Compound Description: This compound, existing as S- and R-enantiomers (9g and 9h), targets the fibroblast growth factor receptor 4 (FGFR4), with the S-enantiomer exhibiting significantly higher potency as an irreversible covalent inhibitor [].
Compound Description: The crystal structure of this compound was determined using X-ray diffraction analysis at 170 K []. The study focused on elucidating the molecular conformation and packing arrangement in the solid state.
Compound Description: A series of these acetamide derivatives containing a 1,2,4-oxadiazole ring was synthesized and assessed for their pharmacological activity []. These compounds represent a new class of [, , ]triazolo[4,3-a]pyridine derivatives.
Compound Description: These compounds undergo rearrangement reactions to form 1-aryl-3-benzoylamino-1,2,4-triazoles under specific conditions []. The reaction mechanism involves both uncatalyzed and base-catalyzed pathways.
Compound Description: Ten novel derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol were evaluated for their antiradical activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) []. Several compounds exhibited notable antiradical effects, with one derivative demonstrating potency comparable to ascorbic acid.
Compound Description: A series of these coumarin-substituted triazolo-thiadiazine derivatives, featuring a 5-methylisoxazole moiety, was synthesized and characterized []. These compounds were obtained through a multistep synthetic route involving the formation of a key triazole-thiol intermediate.
Compound Description: This compound is a key intermediate in the synthesis of azilsartan, an angiotensin II receptor antagonist used to treat hypertension [].
Compound Description: The crystal structure of this compound has been determined by X-ray diffraction []. The piperazine ring in the molecule adopts a chair conformation, and the molecules are linked through C—H⋯O interactions in the crystal structure.
Compound Description: This series of compounds was synthesized and found to exhibit anti-inflammatory and anti-ulcer activities []. Molecular docking studies revealed interactions with COX-1, COX-2, and H+/K+ ATPase enzymes.
N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione
Compound Description: These compounds, a 1,3,4-oxadiazole and a 1,2,4-triazole derivative respectively, were synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide. The crystal structures of both compounds were analyzed, revealing distinct structural features and intermolecular interactions [].
Compound Description: A combinatorial synthesis approach was employed to generate a library of substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones []. The synthesis involved a Biginelli-type three-component condensation reaction.
Compound Description: A series of these derivatives, synthesized from 4-amino-5-mercapto-3-(5-methylisoxazol-3-yl)-1,2,4-triazole, were evaluated for their antibacterial activity [].
Compound Description: The crystal structure of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has been determined, revealing key intermolecular interactions and conformational details [].
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol
Compound Description: This compound displayed low toxicity towards Artemia salina and exhibited antifungal activity against Rhizopus orizae [].
Compound Description: This compound, featuring a thiophene ring, is part of a series of novel triazole compounds synthesized and evaluated for their antifungal activity [].
Compound Description: This compound, featuring a 1,2,4-oxadiazole ring, was synthesized and characterized using X-ray crystallography, revealing intramolecular and intermolecular interactions contributing to its crystal packing [].
Compound Description: This compound, incorporating a thiophene ring, exhibited potent in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines [].
Compound Description: The patent describes a novel polymorph of this compound, which serves as an intermediate in the synthesis of a catechol-O-methyltransferase inhibitor [].
2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor discovered through structure-guided drug design [].
[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)
Compound Description: TG100435 is a multitargeted Src family kinase inhibitor, while TG100855 is its major N-oxide metabolite. Both compounds demonstrate potent kinase inhibitory activity. TG100435 is metabolized to TG100855 primarily by flavin-containing monooxygenases (FMO) [].
Compound Description: TG100801, a prodrug of the dual VEGFr2 and Src family kinase inhibitor 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol, is in clinical trials for treating age-related macular degeneration [].
Compound Description: These novel tricyclic compounds were synthesized and characterized, focusing on the [, , ]triazolo[5,1-f]purine heterocyclic framework [].
Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. Several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.